![molecular formula C10H19N4OPS B14412634 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine CAS No. 81319-82-6](/img/structure/B14412634.png)
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine involves several steps. One common synthetic route includes the reaction of phenol with phosphorus trichloride to form phenyl phosphorodichloridate. This intermediate is then reacted with 2,2-dimethylhydrazine to yield the final product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Applications De Recherche Scientifique
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine has several applications in scientific research:
Biology: The compound’s hydrazine moiety makes it a potential candidate for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine include:
Phenylphosphonothioic dichloride: Similar in structure but lacks the hydrazine groups.
Dimethylhydrazine derivatives: Compounds with similar hydrazine moieties but different substituents on the phosphorus atom.
Phosphorodihydrazidothioic acids: Compounds with similar phosphinothioyl groups but different organic substituents.
Propriétés
Numéro CAS |
81319-82-6 |
|---|---|
Formule moléculaire |
C10H19N4OPS |
Poids moléculaire |
274.33 g/mol |
Nom IUPAC |
2-[(2,2-dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H19N4OPS/c1-13(2)11-16(17,12-14(3)4)15-10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,11,12,17) |
Clé InChI |
CSYJKCAZRVQAHZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NP(=S)(NN(C)C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



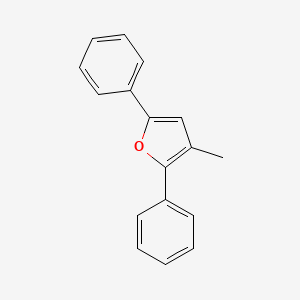

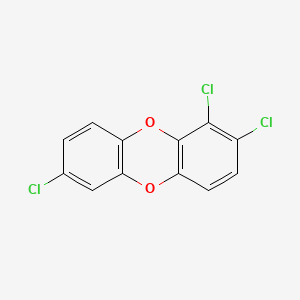
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
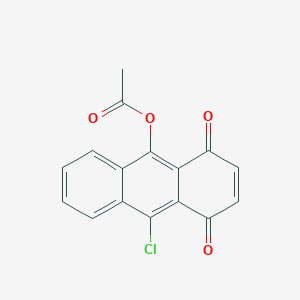
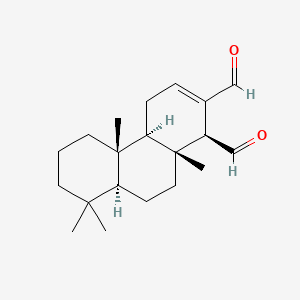

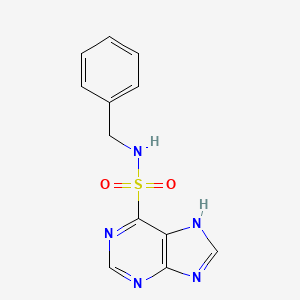
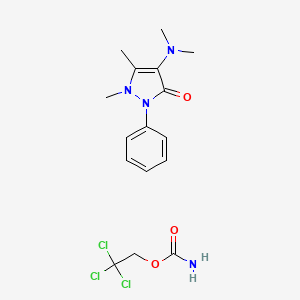
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
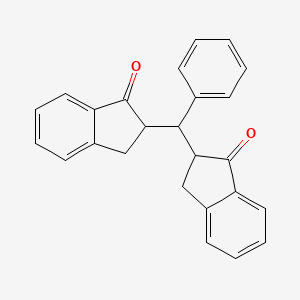
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
